(R)-tetrahydrofuran-3-ol hydrochloride
Description
(R)-Tetrahydrofuran-3-ol hydrochloride is a chiral compound derived from tetrahydrofuran (THF), a saturated oxygen-containing heterocycle. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical and chemical synthesis. The (R)-enantiomer is specifically recognized for its stereochemical influence in drug design, particularly in nucleoside analogs and enzyme inhibitors. While the free alcohol form, (R)-tetrahydrofuran-3-ol, is documented (CAS 86087-24-3) , its hydrochloride derivative is often utilized in reactions requiring improved handling or ionic reactivity.
Properties
Molecular Formula |
C4H9ClO2 |
|---|---|
Molecular Weight |
124.56 g/mol |
IUPAC Name |
(3R)-oxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C4H8O2.ClH/c5-4-1-2-6-3-4;/h4-5H,1-3H2;1H/t4-;/m1./s1 |
InChI Key |
SPWHBVXUIQJHAA-PGMHMLKASA-N |
Isomeric SMILES |
C1COC[C@@H]1O.Cl |
Canonical SMILES |
C1COCC1O.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction and Hydrolysis Approach (Patent-Based Method)
A patented process (WO2016021192A1) describes a multi-step synthesis of (S)-tetrahydrofuran-3-yl hydrazine hydrochloride, which is closely related to (R)-tetrahydrofuran-3-ol hydrochloride in terms of synthetic intermediates and conditions. The key steps relevant to the preparation of the hydrochloride salt include:
- Step 1: Reduction of a precursor compound (formula II) to yield an intermediate (formula III).
- Step 2: Reaction of the intermediate under acidic conditions to form a protected hydrazine compound.
- Step 3: Hydrolysis or hydrogenation of the protected compound to yield the free hydrazine or alcohol.
- Step 4: Treatment with concentrated hydrochloric acid at low temperature (0–10°C), followed by stirring and gradual warming to 20–25°C.
- Step 5: Isolation of the hydrochloride salt by cooling, filtration, and washing with chilled solvents such as isopropyl alcohol.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Reduction | Precursor compound II, reducing agent | Not specified | Not specified | Produces intermediate III |
| Acidic treatment | Concentrated HCl, methanol solvent | 0–10 initially | 30 min + 20 hr stirring | Reaction completion monitored by TLC |
| Isolation | Cooling to -15 to -5, filtration, washing | -15 to -5 | 1 hr stirring | Solid hydrochloride salt obtained |
This method emphasizes careful temperature control and solvent manipulation to optimize yield and purity of the hydrochloride salt.
Chiron Approach Using Sugar Derivatives (Research Article)
An advanced enantioselective synthesis approach utilizes commercially available sugar derivatives (e.g., 1,2-O-isopropylidene-α-D-xylofuranose or 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) as chiral starting materials to access optically pure tetrahydrofuran derivatives, including (R)-tetrahydrofuran-3-ol.
Key steps in this carbohydrate-based synthesis include:
- Selective protection of hydroxyl groups (e.g., benzoylation)
- Oxidation (Swern oxidation) to ketones
- Wittig or Horner-Wadsworth-Emmons olefination to introduce unsaturation
- Catalytic hydrogenation for stereoselective reduction of double bonds
- Lewis acid-catalyzed formation of γ-lactone intermediates
- Baeyer–Villiger oxidation and subsequent hydrolysis to form bicyclic acetals
- Final reduction and acidic hydrolysis to yield the (R)-tetrahydrofuran-3-ol
Summary of yields and conditions from the research:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoylation of primary alcohol | Benzoyl chloride, pyridine, DMAP, CH2Cl2, 0°C, 30 min | 95 | High selectivity and yield |
| Swern oxidation | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 to 0°C | Not specified | Converts alcohol to ketone |
| Wittig olefination | (Carbethoxy-methylene)triphenylphosphorane, CH2Cl2 | 85 (over 2 steps) | Produces α,β-unsaturated ester |
| Catalytic hydrogenation | 10% Pd/C, ethanol, H2 balloon, 23°C | 96 | Stereoselective saturation |
| Lewis acid-catalyzed lactone formation | BF3·OEt2, Et3SiH, CH2Cl2, -78 to 23°C, 6 h | 87 | Formation of bicyclic lactone |
| Hydrolysis of benzoate ester | K2CO3, MeOH, 23°C, 15 min | 85 | Deprotection step |
| Baeyer–Villiger oxidation | m-CPBA, 0°C, 2 h | Not specified | Oxidation to lactone |
| Final reduction and hydrolysis | LiAlH4, THF, -78 to 23°C; then aqueous HCl | 63 | Yields optically pure (R)-tetrahydrofuran-3-ol |
This chiron approach delivers high enantiomeric purity (up to 99% ee) and is scalable, making it suitable for pharmaceutical applications such as the synthesis of HIV protease inhibitors like darunavir.
Comparative Table of Preparation Methods
Research Discoveries and Notes
- The patented method provides a robust industrial route for producing hydrochloride salts of tetrahydrofuran derivatives with good control over reaction conditions and isolation techniques.
- The chiron approach leverages the inherent chirality of sugar derivatives, allowing for precise stereochemical control and high optical purity, which is critical for pharmaceutical applications.
- Hydrogenation and Baeyer–Villiger oxidation are pivotal steps in controlling the stereochemistry and functionalization of the tetrahydrofuran ring.
- The use of Lewis acids and selective protecting groups enables efficient formation of bicyclic intermediates that facilitate the synthesis of complex tetrahydrofuran structures.
- Analytical methods such as thin-layer chromatography (TLC) and chiral HPLC are essential for monitoring reaction progress and assessing enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-tetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: Further reduction can lead to the formation of tetrahydrofuran.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran or 3-formyltetrahydrofuran.
Reduction: Formation of tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
(R)-tetrahydrofuran-3-ol hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of antiretroviral drugs such as amprenavir and fosamprenavir, which are used in the treatment of HIV/AIDS. Its structural properties facilitate the formation of complex molecules essential for these medications .
1.2 Synthesis of Chemotherapeutic Agents
The compound is also utilized in synthesizing various chemotherapeutic agents. For instance, reactions involving this compound have led to the development of platinum-based drugs, including analogs of cisplatin, which are important in cancer treatment . The ability to modify its structure allows for the creation of derivatives that enhance therapeutic efficacy.
Chemical Intermediates
2.1 Production of Tetrahydrofuran Derivatives
this compound can be converted into numerous tetrahydrofuran derivatives that have diverse applications in organic synthesis. These derivatives often serve as intermediates for other chemical compounds with pharmaceutical significance, such as tetrahydrofuran-3-one and 3-aminotetrahydrofuran .
2.2 Use in Fuel Additives
Research indicates that small amounts of nitrate esters derived from this compound can improve the cetane number of diesel fuel. This enhancement can lead to better combustion properties and reduced emissions .
Case Studies
3.1 Synthesis Pathways
A study highlighted a synthetic pathway involving this compound that resulted in novel tetrahydrofuropyran derivatives with significant cytotoxicity against various tumor cell lines. This research underscores the compound's potential in developing new anticancer therapies .
3.2 Environmental Impact Studies
Another research effort examined the degradation pathways of tetrahydrofuran derivatives, including this compound, by microbial strains. This study is crucial for understanding the environmental implications and biodegradability of these compounds .
Summary Table of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Pharmaceutical Synthesis | Antiretroviral drugs | Amprenavir, Fosamprenavir |
| Chemotherapy | Platinum-based drugs | Cisplatin analogs |
| Chemical Intermediates | Tetrahydrofuran derivatives | Tetrahydrofuran-3-one, 3-aminotetrahydrofuran |
| Fuel Additives | Cetane number enhancement | Nitrate esters from (R)-tetrahydrofuran-3-ol |
| Environmental Studies | Microbial degradation | Biodegradation pathways involving THF derivatives |
Mechanism of Action
The mechanism of action of ®-tetrahydrofuran-3-ol hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In medicinal chemistry, its mechanism may involve interaction with molecular targets such as receptors or enzymes, leading to desired therapeutic effects. The exact pathways and molecular targets can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties of (R)-tetrahydrofuran-3-ol hydrochloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | Not explicitly provided<sup>†</sup> | C₄H₈ClO₂ | 138.56 (calc.) | -OH at C3, HCl salt | (R)-configuration at C3 |
| Rel-(3R,4R)-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride | 2094653-70-8 | C₅H₁₁ClNO₂ | 153.61 | -OH at C3, -CH₂NH₂ at C4, HCl salt | (3R,4R)-relative configuration |
| (R)-N-Methyltetrahydrofuran-3-amine hydrochloride | 1292324-63-0 | C₅H₁₂ClNO | 137.61 | -NHCH₃ at C3, HCl salt | (R)-configuration at C3 |
| (R)-Azepan-3-ol hydrochloride | 1956435-25-8 | C₆H₁₄ClNO | 151.64 | Seven-membered azepane ring, -OH at C3, HCl salt | (R)-configuration at C3 |
| 3-(Aminomethyl)tetrahydrofuran-3-ol Hydrochloride | 1803606-27-0 | C₅H₁₁ClNO₂ | 153.61 | -OH and -CH₂NH₂ at C3, HCl salt | Not specified |
<sup>†</sup>Derived from (R)-tetrahydrofuran-3-ol (CAS 86087-24-3) via protonation .
Key Observations:
- Substituent Diversity: The primary variations lie in substituent type (e.g., -OH, -NH₂, -NHCH₃) and position (C3 vs. C4). For instance, the Rel-(3R,4R) compound has an aminomethyl group at C4, distinguishing it from the C3-functionalized analogs .
- Ring Size : (R)-Azepan-3-ol hydrochloride features a seven-membered azepane ring, offering distinct conformational flexibility compared to the five-membered THF analogs .
- Stereochemical Impact : The (R)-configuration at C3 in the parent compound is critical for chiral recognition in biological systems, whereas the Rel-(3R,4R) compound’s activity may depend on dual stereocenters .
Physical and Spectroscopic Data
- Melting Points: Limited data are available, though compound 20 (a THF-derived nucleoside) melts at 166–168°C .
- NMR Trends : ¹H NMR spectra for THF derivatives typically show signals between δ 3.7–4.1 ppm (THF ring protons) and δ 5.5–6.5 ppm (hydroxyl/amine protons) .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 313.0891 for compound 20) .
Q & A
Q. How can researchers validate the accuracy of computational models predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
